molecular formula C12H18N2O B3068530 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one CAS No. 58996-10-4

1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one

Cat. No.: B3068530
CAS No.: 58996-10-4
M. Wt: 206.28 g/mol
InChI Key: DHWUCXMIWCRSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

1’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one can be compared with other spiro compounds, such as:

Properties

IUPAC Name

spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-11-9-5-4-6-10(9)13-12(14-11)7-2-1-3-8-12/h13H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWUCXMIWCRSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 2
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 3
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 4
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 5
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 6
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.